N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability, and they exist in equilibrium in solutions .
Synthesis Analysis
The synthesis of NH- and N(2)-substituted 1,2,3-triazoles involves various methods, each with its own advantages, limitations, and scope . The reaction mechanisms can be influenced by different conditions and structure substrates .Molecular Structure Analysis
1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e-heterocycles .Chemical Reactions Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . The nucleophilic substitution cannot be effectively used to obtain 2-substituted 1,2,3-triazoles since the regioselectivity of N-substitution is difficult to control kinetically .Physical and Chemical Properties Analysis
1,2,3-Triazoles have very close values of Gibbs energy . The dipole moment of the 1H-isomer is substantially higher than for 2H-1,2,3-triazoles .Scientific Research Applications
Synthesis and Characterization
This compound, along with related derivatives, is primarily involved in synthetic chemistry research focusing on the development of novel organic compounds. Studies demonstrate the synthesis of similar triazole and thiophene derivatives through multi-step processes, highlighting the compound's relevance in exploring new synthetic pathways and chemical transformations. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process using 4-chlorobenzenamine as the starting material showcases the intricate synthesis methods employed in producing complex molecules (Kan, 2015).
Biological Activity
Research into the biological activity of compounds structurally similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide reveals their potential in medical and agricultural applications. The evaluation of fungicidal, insecticidal, and antimicrobial activities of thiophene derivatives underscores the compound's significance in discovering new bioactive molecules. For instance, novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives have shown some fungicidal and insecticidal activities but no herbicidal activity (Liu, Li, & Zhong, 2004).
Future Directions
Mechanism of Action
Target of Action
Triazole compounds, which include 4-methyl-n-[2-(2h-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are known to bind readily in the biological system, which may suggest good bioavailability .
Result of Action
Given the broad range of biological activities of triazole compounds, it can be inferred that the effects could be diverse depending on the specific targets and pathways involved .
Properties
IUPAC Name |
4-methyl-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCYVWZODBKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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